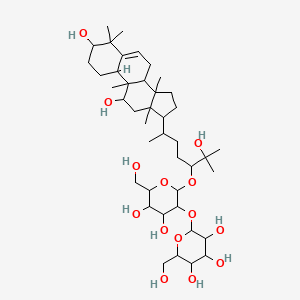
Mogroside IIa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mogroside II-A is a natural sweetener extracted from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the family of cucurbitane glycosides and is known for its intense sweetness, which is significantly higher than that of sucrose. Mogroside II-A, along with other mogrosides, has been used in traditional Chinese medicine for its various health benefits, including antioxidation, anti-inflammatory, and blood glucose modulation effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mogroside II-A involves the glycosylation of mogrol, the aglycone part of the molecule, with specific sugar moieties. This process can be achieved through enzymatic glycosyl transfer methods, where enzymes such as cyclodextrin glucanotransferase are used to catalyze the addition of glucose units to mogrol . The reaction conditions typically include controlled temperatures, pH levels, and buffer systems to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of mogroside II-A primarily relies on extraction from the fruit of Siraitia grosvenorii. The extraction process involves the use of solvents such as ethanol and water under elevated pressure to efficiently isolate mogrosides from the fruit . Advanced techniques like supercritical fluid extraction and biotransformation using plant endophytic fungi are also employed to enhance the yield and purity of mogroside II-A .
化学反応の分析
Types of Reactions
Mogroside II-A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives of mogroside II-A, which exhibit different levels of sweetness and biological activities. For example, the oxidation of mogroside II-A can lead to the formation of mogroside V, a highly sweet compound used as a commercial sweetener .
科学的研究の応用
Mogroside II-A has a wide range of scientific research applications, including:
Chemistry: Used as a natural sweetener in the development of low-calorie food products and beverages.
Biology: Studied for its antioxidative and anti-inflammatory properties, which can help in the prevention and treatment of various diseases.
Medicine: Investigated for its potential in blood glucose modulation, making it a promising candidate for managing diabetes.
Industry: Utilized in the production of natural sweeteners and health supplements
作用機序
The mechanism of action of mogroside II-A involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of oxidative stress and inflammation pathways. For instance, mogroside II-A has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase, thereby reducing oxidative damage in cells . Additionally, it can inhibit the activation of pro-inflammatory cytokines, leading to reduced inflammation .
類似化合物との比較
Mogroside II-A is unique among mogrosides due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities. Similar compounds include:
Mogroside V: Known for its intense sweetness, over 300 times that of sucrose, and used as a commercial sweetener.
Mogroside III: Exhibits moderate sweetness and is studied for its antioxidative properties.
Mogroside IV: Similar to mogroside V but with slightly different glycosylation, affecting its sweetness and biological activities.
特性
分子式 |
C42H72O14 |
|---|---|
分子量 |
801.0 g/mol |
IUPAC名 |
2-[2-[6-(3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3 |
InChIキー |
NZDCGZOHJTWGOX-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



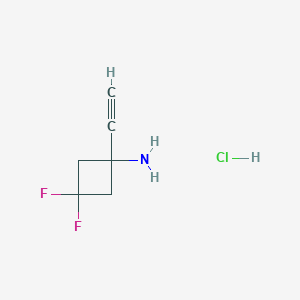
![N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12300576.png)

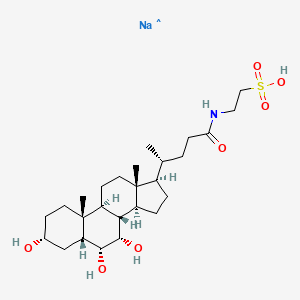
![6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol](/img/structure/B12300580.png)
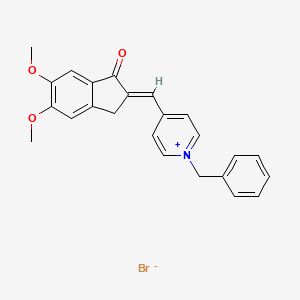
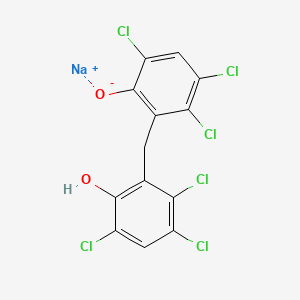
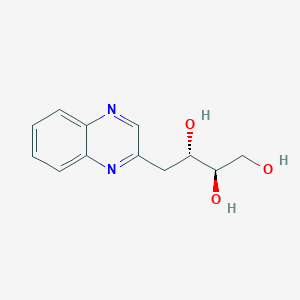
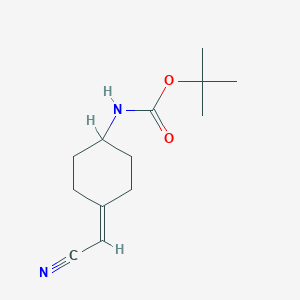
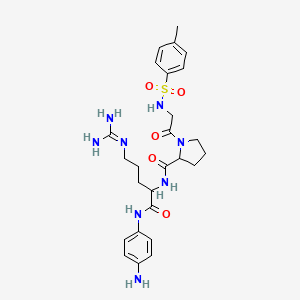
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)

